4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that features a variety of functional groups, including piperidine, pyrimidine, thiazolidine, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperidine and thiazolidine moieties. The final step often involves the formation of the butanoic acid group.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo and piperidine moieties.
Reduction: Reduction reactions can occur at the pyrimidine and thiazolidine rings.
Substitution: Substitution reactions are possible at various positions on the aromatic rings and the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.
Medicine
In medicinal chemistry, 4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share the core pyrido[1,2-a]pyrimidine structure and may have similar biological activities.
Thiazolidine derivatives: Compounds with the thiazolidine ring are often studied for their potential therapeutic effects.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of 4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid lies in its combination of multiple functional groups, which can confer a wide range of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H30N4O4S2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-[(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C29H30N4O4S2/c1-19-7-5-13-32-25(19)30-26(31-15-11-21(12-16-31)17-20-8-3-2-4-9-20)22(27(32)36)18-23-28(37)33(29(38)39-23)14-6-10-24(34)35/h2-5,7-9,13,18,21H,6,10-12,14-17H2,1H3,(H,34,35)/b23-18- |
InChI Key |
FDWCCDHQBYQHMU-NKFKGCMQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCC(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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